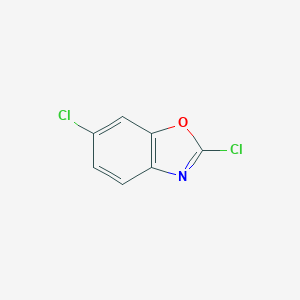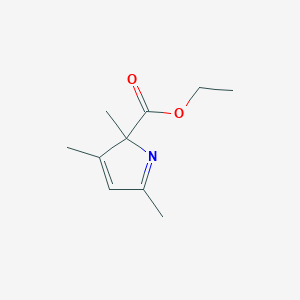
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETMPC and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of ETMPC is not fully understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms and cancer cells by disrupting their cell membranes. It has also been suggested that ETMPC may interact with certain enzymes and proteins, leading to their inhibition or activation.
Biochemical And Physiological Effects
ETMPC has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that ETMPC exhibits potent antimicrobial and antifungal activity against various pathogens. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In vivo studies have demonstrated that ETMPC exhibits low toxicity and is well-tolerated by animals.
Advantages And Limitations For Lab Experiments
ETMPC possesses various advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to different environments. However, ETMPC also possesses some limitations. It is highly reactive and can easily react with other compounds, leading to the formation of unwanted byproducts. It is also relatively expensive compared to other compounds, limiting its use in large-scale experiments.
Future Directions
There are various future directions for the study of ETMPC. One potential direction is the development of ETMPC-based materials with unique properties, such as high conductivity or high strength. Another direction is the investigation of the mechanism of action of ETMPC, which may lead to the development of more potent antimicrobial or anticancer agents. Additionally, the study of ETMPC in combination with other compounds may lead to the development of novel drug candidates for the treatment of various diseases.
Synthesis Methods
ETMPC can be synthesized using various methods, including the reaction of 2,3,5-trimethylpyrrole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2,3,5-trimethylpyrrole with ethyl oxalyl chloride in the presence of a base. Both methods result in the formation of ETMPC with high purity.
Scientific Research Applications
ETMPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ETMPC has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, ETMPC has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, ETMPC has been used as a versatile reagent for the synthesis of various compounds.
properties
CAS RN |
111400-67-0 |
|---|---|
Product Name |
Ethyl 2,3,5-trimethyl-2H-pyrrole-2-carboxylate |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-9(12)10(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChI Key |
MTHPYVPIDJHBOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
Canonical SMILES |
CCOC(=O)C1(C(=CC(=N1)C)C)C |
synonyms |
2H-Pyrrole-2-carboxylicacid,2,3,5-trimethyl-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



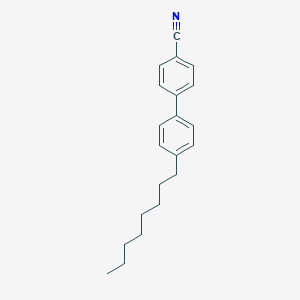
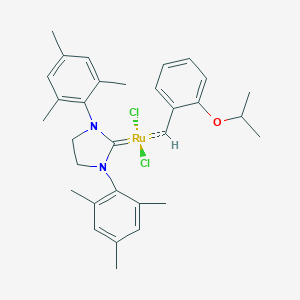
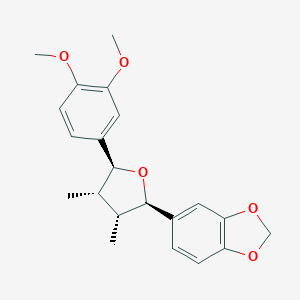
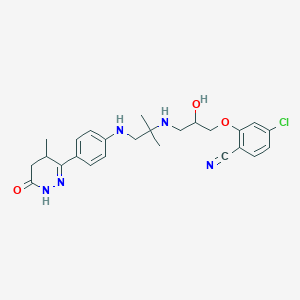
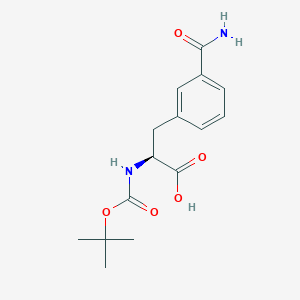
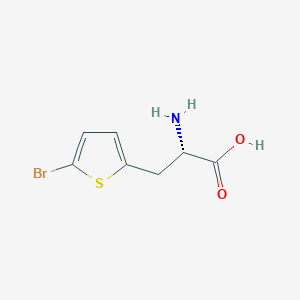

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
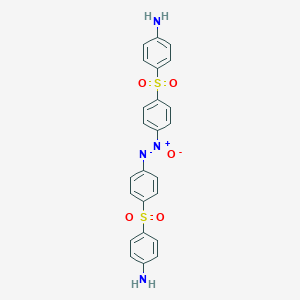
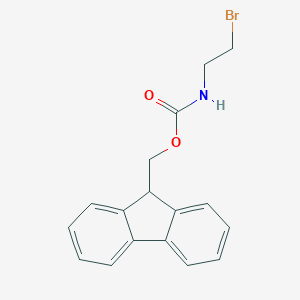
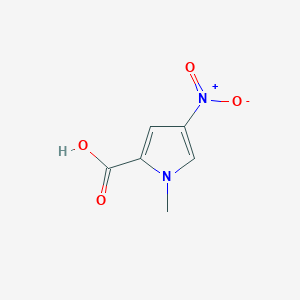
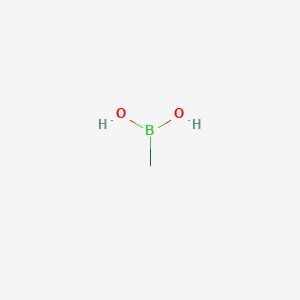
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
